![molecular formula C20H28N4O2 B5676676 (4R)-N,N-diethyl-4-[(1H-indol-1-ylacetyl)amino]-1-methyl-L-prolinamide](/img/structure/B5676676.png)
(4R)-N,N-diethyl-4-[(1H-indol-1-ylacetyl)amino]-1-methyl-L-prolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound of interest falls within the realm of organic chemistry, focusing on prolinamide derivatives with potential biological activity. The synthesis and study of such compounds are crucial for exploring their chemical properties, interactions, and potential applications in various fields, excluding direct drug use and dosage considerations.
Synthesis Analysis
The synthesis of related compounds often involves green chemistry principles, using reactions such as ion-associate reactions at room temperature to form complexes (Mostafa et al., 2023). Another method includes thermal 1,3-dipolar cycloaddition and condensation processes for producing prolinate and N-amidocarbothiolprolinate derivatives (Poyraz et al., 2018).
Molecular Structure Analysis
Characterization techniques such as NMR, FT-IR, MS, and X-ray crystallography are pivotal in elucidating the molecular structure of these compounds. Computational methods like density functional theory (DFT) provide insights into electronic characteristics, HOMO-LUMO energy gaps, and molecular electrostatic potential maps, assisting in understanding the compound's stability and reactivity (Mostafa et al., 2023).
Chemical Reactions and Properties
The functional groups present in prolinamide derivatives participate in various chemical reactions, influencing their biological activity. The synthesis of such compounds often aims at enhancing their interaction with biological receptors, potentially leading to antibacterial or antitumor activities (Poyraz et al., 2018).
properties
IUPAC Name |
(2S,4R)-N,N-diethyl-4-[(2-indol-1-ylacetyl)amino]-1-methylpyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O2/c1-4-23(5-2)20(26)18-12-16(13-22(18)3)21-19(25)14-24-11-10-15-8-6-7-9-17(15)24/h6-11,16,18H,4-5,12-14H2,1-3H3,(H,21,25)/t16-,18+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTGJXFGWKCDDIY-AEFFLSMTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CC(CN1C)NC(=O)CN2C=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)[C@@H]1C[C@H](CN1C)NC(=O)CN2C=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4R)-N,N-diethyl-4-[(1H-indol-1-ylacetyl)amino]-1-methyl-L-prolinamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.